5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one
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Overview
Description
5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a pyrazin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of pyrazin-2-ol with a suitable pyrrolidinone precursor under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazin-2-ol, followed by nucleophilic substitution with a halogenated pyrrolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazin-2-yloxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifibrotic properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrazin-2-yloxy group can engage in hydrogen bonding and other interactions with biological macromolecules, influencing pathways related to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Shares the core pyrrolidinone structure but lacks the pyrazin-2-yloxy group.
Pyrazin-2-yloxy derivatives: Compounds with similar pyrazin-2-yloxy substitution but different core structures.
Uniqueness
5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring and the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
5-(pyrazin-2-yloxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8-2-1-7(12-8)6-14-9-5-10-3-4-11-9/h3-5,7H,1-2,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHSHISGEQZJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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